Neutrophil Elastase Inhibitor

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

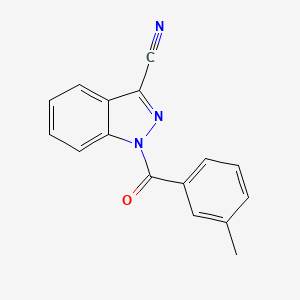

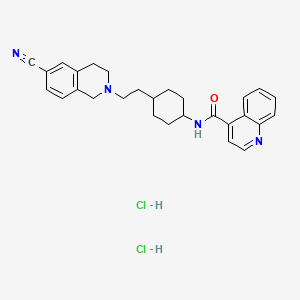

Neutrophil elastase inhibitor is an N-benzoylindazole derivative that selectively targets the binding domain of neutrophil elastase . It has been shown to inhibit additional serine proteases, thrombin and urokinase, only at higher, micromolar concentrations . It plays a critical role in degrading invading pathogens and thus provides the earliest line of defense in the immune system .

Synthesis Analysis

The synthesis of Neutrophil Elastase Inhibitor involves the design, synthesis, X-ray crystallographic analysis, and structure-activity relationships for a series of P2-modified, orally active peptidyl pentafluoroethyl ketones .

Molecular Structure Analysis

The three-dimensional structure of a potent dihydropyrimidone inhibitor (DHPI) non-covalently bound to HNE at a resolution of 2.0 Å. The inhibitor binds to the active site in a unique orientation addressing S1 and S2 subsites of the protease .

Chemical Reactions Analysis

Neutrophil elastase inhibitors (HNE-Is) have been recently implicated in inflammatory diseases. A drug discovery workflow was applied to unveil novel inhibitory HNE leads via combining pharmacophore modeling, quantitative structure–activity relationship (QSAR) analysis, and in silico screening .

Physical And Chemical Properties Analysis

Neutrophil elastase is stored within cytoplasmic azurophilic granules in the neutrophil and released upon stimulation by pathogens where it acts either as free protein or is associated with neutrophil extracellular traps (NETs) .

Aplicaciones Científicas De Investigación

Treatment of Respiratory Disorders

Neutrophil elastase inhibitors have been studied for their potential in treating various respiratory disorders, including conditions exacerbated by COVID-19. By controlling the activity of neutrophil elastase, these inhibitors may help manage inflammation and tissue damage in the lungs .

Psoriasis Prevention

Research suggests that inhibiting neutrophil elastase can prevent the development of psoriasis, a chronic skin condition characterized by an overactive immune response leading to inflammation and rapid skin cell growth .

Chronic Kidney Disease Management

Neutrophil elastase inhibitors may play a role in preventing the progression of chronic kidney disease by reducing inflammation and protecting kidney function .

Cancer Therapy

Targeting neutrophil elastase is considered a promising direction for future cancer therapies. The enzyme plays a role in cancer progression, and its inhibition could be beneficial in controlling tumor growth and metastasis .

Immune Disorders

The regulation of neutrophil elastase activity has implications in treating immune disorders where excessive inflammation is a concern. By modulating the immune response, these inhibitors can potentially aid in managing such conditions .

Acute Respiratory Distress Syndrome (ARDS) Prophylaxis

Neutrophil elastase inhibitors are being explored as a prophylactic treatment option for ARDS, a severe lung condition often resulting from infections or trauma. Inhibiting elastase activity could reduce lung injury and improve patient outcomes .

Mecanismo De Acción

Target of Action

Neutrophil Elastase Inhibitors (NEIs) primarily target Neutrophil Elastase (NE) . NE is a serine protease primarily expressed in the primary granules of neutrophils . It is released extracellularly during the formation of neutrophil extracellular traps (NETs) through degranulation . NE plays a pivotal role in the body’s inflammatory response and also promotes the development of cancers .

Mode of Action

NEIs, such as Sivelestat, are low molecular NE-specific inhibitors that can competitively inhibit the activity of NE without affecting other proteases . They act as substrate mimics , blocking the proteolytic activity of NE . NE cleaves and releases transforming growth factor-α (TGF-α) on the cell membrane, activates epidermal growth factor receptor (EGFR), and triggers extracellular regulated protein kinases 1 and 2 (ERK 1/2) signaling pathway . NEIs prevent these actions by inhibiting NE.

Biochemical Pathways

NEIs affect several biochemical pathways. They inhibit the production of toxic mediators including reactive oxygen species and proteases, especially elastase . They also block the production of interleukin 6 (IL-6) in response to viral infections, in particular single-stranded RNA viruses such as SARS-CoV-2 via a Toll-like receptor 8 (TLR8)-mediated mechanism . These cells are also important sources of soluble IL-6 receptors (IL-6R) in the lungs and may contribute to pathogenic IL-6R trans-signaling in chronic respiratory diseases .

Pharmacokinetics

The pharmacokinetics of NEIs like Sivelestat show a linear dose-dependent increase in each exposure metric (steady-state trough and steady-state peak), despite some inter-patient variability . They are highly stable in buffer as well as in rat and human plasma .

Result of Action

NEIs have shown promising results in various conditions. They can promote tumor proliferation, migration, and invasion, induce epithelial-mesenchymal transition (EMT), and change the tumor microenvironment (TME) to promote tumor progression . Concurrently, NEIs promote systemic treatment resistance by inducing EMT . They can also selectively kill cancer cells and attenuate tumor development . In addition, they have been used in the perioperative period of esophageal cancer patients to reduce the incidence of postoperative complications after esophagectomy .

Action Environment

The action of NEIs is influenced by environmental factors. For instance, in the context of COVID-19, NEIs have been discussed as a potential prophylactic treatment option for SARS-CoV-2-induced respiratory complications . They have been suggested for the treatment of other inflammatory diseases and cancers . The efficacy of NEIs can be enhanced in combination with other drugs, such as trastuzumab for human epidermal growth factor receptor 2 (HER 2) positive breast cancer patients .

Safety and Hazards

Direcciones Futuras

Neutrophil elastase inhibitors could be a potential prophylactic treatment option for SARS-CoV-2-induced respiratory complications . The initiation of sivelestat will serve two strategic purposes; first, it will mitigate the damaging effect of neutrophil elastase on the lung connective tissue, and second, it will limit the virus spreading capabilities by preventing S protein proteolytic activation .

Propiedades

IUPAC Name |

1-(3-methylbenzoyl)indazole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O/c1-11-5-4-6-12(9-11)16(20)19-15-8-3-2-7-13(15)14(10-17)18-19/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFSMLDUZFVINX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2C3=CC=CC=C3C(=N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)

![5-[5-Methyl-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine](/img/structure/B560296.png)

![N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B560299.png)